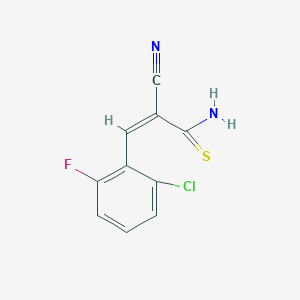
3-(2-chloro-6-fluorophenyl)-2-cyano-2-propenethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-2-cyano-2-propenethioamide is a chemical compound that belongs to the class of thioamides. It is also known as CFPTA and has been extensively studied for its various applications in scientific research.
作用机制
The mechanism of action of CFPTA involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory prostaglandins. CFPTA has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
Biochemical and Physiological Effects
CFPTA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a crucial role in the pathogenesis of various diseases. CFPTA has also been found to increase the expression of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
CFPTA has several advantages for lab experiments. It exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. CFPTA is also relatively stable and can be easily synthesized in large quantities. However, CFPTA has some limitations for lab experiments. It is highly toxic and requires specialized equipment and expertise for handling.
未来方向
CFPTA has several potential future directions for scientific research. It can be further studied for its anti-inflammatory and anti-tumor properties and can be tested in various animal models for its efficacy and safety. CFPTA can also be modified to improve its pharmacokinetic properties and reduce its toxicity. The mechanism of action of CFPTA can be further elucidated through various biochemical and molecular studies.
Conclusion
In conclusion, CFPTA is a promising chemical compound that exhibits potent anti-inflammatory and anti-tumor properties. It has been extensively studied for its various applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CFPTA have been discussed in this paper. Further studies are required to fully understand the potential of CFPTA for the treatment of various diseases.
合成方法
CFPTA can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluoroaniline with ethyl cyanoacetate, followed by the addition of thionyl chloride and potassium thiocyanate. The final product is obtained by the reaction of the intermediate with propargylamine. The synthesis of CFPTA is a complex process that requires specialized equipment and expertise.
科学研究应用
CFPTA has been extensively studied for its various applications in scientific research. It has been found to exhibit potent anti-inflammatory and anti-tumor properties. CFPTA has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2S/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQIHBADZDZGPN-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=S)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=S)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)
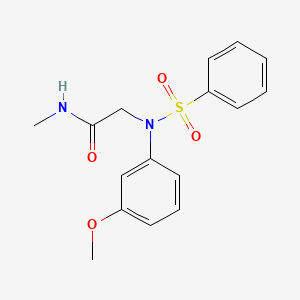
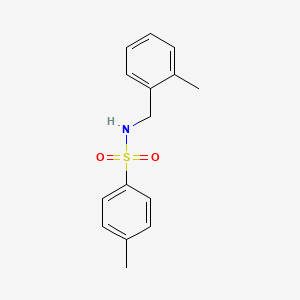
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
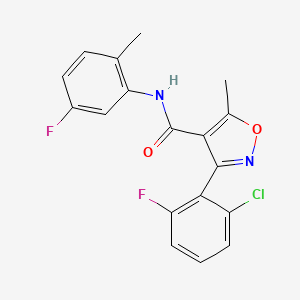
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
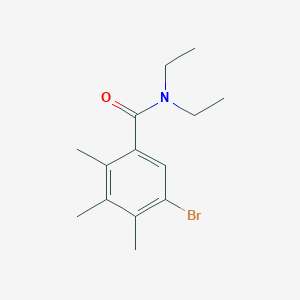

![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)

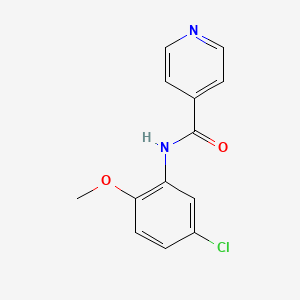
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)